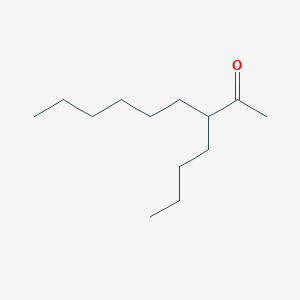
4-(Acetyloxy)octanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Acetyloxy)octanoic acid is an organic compound characterized by the presence of an acetyloxy group attached to the fourth carbon of an octanoic acid chain. This compound is a derivative of octanoic acid, a medium-chain fatty acid with the formula C₈H₁₆O₂ .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)octanoic acid typically involves the acetylation of 4-hydroxyoctanoic acid. This can be achieved using acetyl chloride in the presence of a base like triethylamine . Another method involves the use of acetic anhydride with a catalyst such as pyridine and a bit of DMAP (4-dimethylaminopyridine) . These reactions are carried out under mild conditions to ensure the selective acetylation of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation processes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(Acetyloxy)octanoic acid can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed to yield 4-hydroxyoctanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetyloxy group to an alcohol group, yielding 4-hydroxyoctanoic acid.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used as reagents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for reduction reactions.
Major Products Formed
Hydrolysis: 4-Hydroxyoctanoic acid and acetic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: 4-Hydroxyoctanoic acid.
科学研究应用
4-(Acetyloxy)octanoic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving fatty acid metabolism and enzyme activity.
Medicine: Research into its potential therapeutic effects, such as antibacterial properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
作用机制
The mechanism of action of 4-(Acetyloxy)octanoic acid involves its interaction with biological molecules. The acetyloxy group can be hydrolyzed to release acetic acid, which can participate in various metabolic pathways. The octanoic acid moiety can be metabolized by enzymes involved in fatty acid oxidation, contributing to energy production and other cellular processes .
相似化合物的比较
4-(Acetyloxy)octanoic acid can be compared with other similar compounds, such as:
Octanoic acid: A straight-chain saturated fatty acid with similar metabolic pathways.
4-Hydroxyoctanoic acid: The hydrolyzed form of this compound, lacking the acetyloxy group.
Acetic acid: A simple carboxylic acid that is a product of the hydrolysis of this compound.
The uniqueness of this compound lies in its acetyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
60121-03-1 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
4-acetyloxyoctanoic acid |
InChI |
InChI=1S/C10H18O4/c1-3-4-5-9(14-8(2)11)6-7-10(12)13/h9H,3-7H2,1-2H3,(H,12,13) |
InChI 键 |
DNRSQNCILTYJNH-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CCC(=O)O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)


![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)

![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)




